molecular formula C21H18 B114962 6,12b-Dihydro-3-methylcholanthrene CAS No. 63041-50-9

6,12b-Dihydro-3-methylcholanthrene

Cat. No.: B114962
CAS No.: 63041-50-9
M. Wt: 270.4 g/mol
InChI Key: AQXNFOVKBFAVBE-UHFFFAOYSA-N
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Description

6,12b-Dihydro-3-methylcholanthrene is a chemical of significant interest in cancer research and toxicology studies. It is a derivative of the classic, potent polycyclic aromatic hydrocarbon (PAH) carcinogen, 3-Methylcholanthrene (3-MC) . As a research compound, it is primarily utilized to investigate the mechanisms of chemical carcinogenesis. Researchers value this analog for probing how structural modifications to a known carcinogen impact its metabolic activation and ultimate DNA-binding capacity. The mechanism of action for PAHs like 3-MC involves enzymatic metabolism into highly reactive electrophilic intermediates . This process, often mediated by cytochrome P450 enzymes, can lead to the formation of bay-region diol epoxides or radical cations, which are considered the ultimate carcinogenic species . These reactive metabolites covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts that can cause mutations and initiate cancer . Specifically, 3-MC is known to be metabolized into forms that bind preferentially to guanine bases in DNA . Furthermore, 3-MC is a known ligand of the aryl hydrocarbon receptor (AhR) . Binding to and activating this receptor stimulates a complex transcriptional pathway involved in the metabolism of xenobiotics, adding another layer to its biological activity in research settings. This compound is intended for use in controlled laboratory studies only. This compound is strictly for research purposes and is not meant for diagnostic, therapeutic, or any personal use. All necessary safety protocols for handling potentially carcinogenic materials must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,6,12b-tetrahydrobenzo[j]aceanthrylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXNFOVKBFAVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C2=C(CC4=C3C=CC5=CC=CC=C45)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978972
Record name 3-Methyl-1,2,6,12b-tetrahydrocyclopenta[ij]tetraphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63041-50-9
Record name Cholanthrene, 6,12b-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,2,6,12b-tetrahydrocyclopenta[ij]tetraphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Structural Investigations of 6,12b Dihydro 3 Methylcholanthrene and Analogues

Methodological Advancements in the Synthesis of Cholanthrene (B1210644) Derivatives

The creation of cholanthrene and its derivatives is a complex process that often involves multiple steps and specialized chemical reactions. Researchers have developed various strategies to build the intricate ring structure of these compounds.

Dehydrogenation Pathways for Dihydro-Cholanthrene Precursors

One common strategy in the synthesis of cholanthrene involves the use of dihydro-cholanthrene precursors. These precursors, which contain extra hydrogen atoms, are then subjected to a dehydrogenation reaction to create the final aromatic system. This process removes the excess hydrogen atoms, leading to the formation of additional double bonds and the characteristic aromatic structure of cholanthrene. The metabolism of 3-methylcholanthrene (B14862) in vivo has been shown to produce a dehydro compound, indicating that dehydrogenation is a relevant pathway in biological systems as well. nih.gov

Multi-step Organic Synthesis Methodologies

The synthesis of complex molecules like cholanthrene derivatives rarely occurs in a single step. Instead, chemists employ multi-step synthesis, a process where a target molecule is built through a sequence of chemical reactions. youtube.comyoutube.comyoutube.comodinity.com This approach allows for the gradual construction of the molecule, with each step adding a new piece or modifying an existing one. For instance, a synthesis might start with a simpler, commercially available molecule and then, through a series of reactions, build the more complex cholanthrene structure. These multi-step processes can be designed to be highly versatile, allowing for the creation of a wide range of derivatives with different functional groups. walisongo.ac.id The synthesis of a terphenyl derivative, an intermediate for compounds used in organic light-emitting devices, showcases a multi-step process involving a Diels-Alder reaction followed by isomerization and aromatization. walisongo.ac.id

Cyclization Reactions in Cholanthrene Derivative Synthesis

Cyclization reactions are fundamental to the synthesis of polycyclic aromatic hydrocarbons. These reactions form new rings within a molecule, a crucial step in building the multi-ring structure of cholanthrene. Several types of cyclization reactions are employed, including:

Pschorr Cyclization: This reaction involves the intramolecular substitution of aromatic compounds using aryldiazonium salts as intermediates, often catalyzed by copper. wikipedia.org It provides a pathway to form new rings by connecting different parts of a molecule.

Friedel-Crafts Intramolecular Cyclization: This acid-catalyzed reaction is a widely used method for creating new rings in aromatic systems. beilstein-journals.org

Transition-Metal Catalyzed Cycloisomerization: Readily available biphenyl (B1667301) derivatives containing an alkyne unit can be converted into substituted phenanthrenes using catalysts like PtCl2, AuCl, AuCl3, GaCl3, or InCl3. nih.gov This method is modular and allows for significant structural variations. nih.gov

Radical Cyclizations: This approach is considered an efficient method for producing complex polycyclic structures due to the straightforward production of starting materials and high yields. researchgate.net

Spectroscopic and Analytical Approaches for Structural Confirmation

Once a cholanthrene derivative has been synthesized, it is essential to confirm its chemical structure. Various spectroscopic and analytical techniques are used for this purpose.

Applications in Investigating Aromatic Frameworks

Spectroscopic methods are invaluable for elucidating the structure and electronic properties of these complex molecules.

UV-Vis Spectroscopy: This technique is used to detect the conjugated aromatic systems that are characteristic of polycyclic aromatic hydrocarbons. The absorption maxima observed in a UV-Vis spectrum can help in the identification and quantification of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule. For cholanthrene derivatives, this can confirm the presence of features like methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for the definitive structural elucidation of organic molecules, providing detailed information about the arrangement of atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify different components in a mixture. In the analysis of 3-methylcholanthrene metabolites, GC-MS was used to identify various hydroxy and phenol (B47542) derivatives. nih.gov

The following table summarizes the key analytical techniques and their applications in the study of cholanthrene derivatives:

Analytical TechniqueApplicationKey Findings
UV-Vis Spectroscopy Detection of conjugated aromatic systemsProvides characteristic absorption maxima for identification and quantification.
Infrared (IR) Spectroscopy Identification of functional groupsConfirms the presence of specific structural features like methyl groups.
NMR Spectroscopy Definitive structural elucidationProvides detailed information on the arrangement of atoms.
GC-MS Separation and identification of metabolitesIdentified dehydro, hydroxy, and phenol derivatives of 3-methylcholanthrene. nih.gov

Metabolic Activation and Biotransformation Pathways of 6,12b Dihydro 3 Methylcholanthrene

Enzymatic Systems Involved in Metabolite Formation

The metabolism of 6,12b-Dihydro-3-methylcholanthrene involves several key enzymatic systems that work sequentially and sometimes in parallel to modify its structure. These enzymes are crucial for both activating the compound into potentially harmful metabolites and detoxifying it for excretion.

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)

The initial and rate-limiting step in the metabolism of many PAHs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For compounds structurally related to this compound, such as 3-methylcholanthrene (B14862) (3-MC), specific CYP isozymes, namely CYP1A1, CYP1A2, and CYP1B1, play a pivotal role. researchgate.net These enzymes are heme-thiolate monooxygenases that introduce an oxygen atom into the aromatic ring structure, a critical activation step. researchgate.net

CYP1A1 and CYP1A2: These enzymes are significantly induced by exposure to PAHs like 3-MC. mdpi.com CYP1A1, in particular, is heavily involved in the metabolic activation of procarcinogens. nih.gov The induction of these enzymes occurs via the Aryl hydrocarbon Receptor (AhR) pathway and can be persistent, leading to sustained metabolic activity. nih.gov They catalyze the formation of highly reactive epoxide intermediates on the aromatic rings of the PAH molecule.

CYP1B1: This enzyme is expressed in a variety of tissues and is also involved in the metabolic activation of PAHs. researchgate.net Like its CYP1A counterparts, CYP1B1 contributes to the initial oxidation of the substrate. researchgate.net Beyond xenobiotic metabolism, CYP1B1 also participates in the metabolism of endogenous compounds like steroids and vitamins. researchgate.net

The coordinated action of these P450 enzymes initiates the biotransformation cascade, converting the parent compound into more reactive forms.

Contribution of Epoxide Hydrolase Activity

Following the formation of arene oxides by CYP enzymes, epoxide hydrolases (EHs) play a crucial enzymatic role. nih.gov These enzymes catalyze the hydrolysis of the highly reactive and electrophilic epoxide ring, adding a water molecule to form less reactive dihydrodiols. nih.gov This is a critical step in the metabolic pathway of PAHs. Studies on 3-MC have shown that its administration can increase the activity of soluble epoxide hydrolase (sEH). nih.gov

The action of epoxide hydrolase results in the formation of trans-dihydrodiols, which can be substrates for further metabolism or conjugation. nih.gov This hydration step is generally considered a detoxification reaction, as it deactivates the reactive epoxide. However, the resulting dihydrodiols can also be precursors to further activation steps.

Involvement of Glutathione (B108866) S-Transferases in Conjugation Reactions

Glutathione S-transferases (GSTs) represent a major Phase II detoxification pathway. frontiersin.org These enzymes catalyze the conjugation of the electrophilic epoxide intermediates, formed by CYP action, with the endogenous antioxidant glutathione (GSH). frontiersin.orgnih.gov This reaction forms a thioether bond, resulting in a more water-soluble and readily excretable glutathione conjugate. nih.gov

Induction of microsomal GST isozymes has been observed following exposure to 3-MC. The formation of a glutathione conjugate, likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione, has been detected in liver homogenates metabolizing 3-MC, confirming the involvement of this pathway. nih.gov This conjugation is a critical mechanism for neutralizing the reactive epoxides and preventing them from interacting with cellular macromolecules.

Aldehyde and Aldo-Keto Reductase Pathways in Biotransformation

The aldo-keto reductase (AKR) superfamily of enzymes provides an alternative metabolic activation pathway for PAHs. nih.gov Rather than detoxifying, these cytosolic NAD(P)(H)-dependent oxidoreductases can further metabolize the trans-dihydrodiols produced by epoxide hydrolase.

AKRs, specifically isoforms like AKR1A1 and AKR1C1-AKR1C4, catalyze the oxidation of PAH trans-dihydrodiols to produce highly reactive and redox-active PAH o-quinones. researchgate.netnih.gov These o-quinones are electrophilic and can enter into futile redox cycles. nih.gov Many human AKRs can also catalyze the NADPH-dependent reduction of the o-quinones back to air-sensitive catechols, which can auto-oxidize to regenerate the o-quinone, thereby amplifying the production of reactive oxygen species (ROS) and causing oxidative stress. researchgate.netnih.gov This pathway, therefore, represents a significant mechanism of metabolic activation that operates in parallel to the formation of other reactive intermediates. nih.gov

Enzymatic SystemPrimary Role in BiotransformationKey Substrates/Products
Cytochrome P450 (CYP1A1, CYP1A2, CYP1B1)Initial oxidation of the aromatic rings (Phase I). researchgate.netSubstrate: Parent PAH Product: Arene Oxides (Epoxides)
Epoxide Hydrolase (EH)Hydrolysis of reactive epoxides (Phase I). nih.govSubstrate: Arene Oxides Product: trans-Dihydrodiols
Glutathione S-Transferases (GSTs)Detoxification via conjugation with glutathione (Phase II). frontiersin.orgSubstrate: Arene Oxides Product: Glutathione Conjugates
Aldo-Keto Reductases (AKRs)Oxidation of dihydrodiols to reactive quinones (Phase I). nih.govSubstrate: trans-Dihydrodiols Product: o-Quinones and Catechols

Identification and Characterization of Primary and Secondary Metabolites

The enzymatic processes described above result in a variety of metabolic products. The identification of these metabolites is key to understanding the specific pathways of activation and detoxification for this compound.

Formation of Arene Oxides and Dihydrodiols

The metabolism of aromatic compounds universally proceeds through arene oxide intermediates. These are epoxides formed on one of the double bonds of the aromatic rings by CYP enzymes. Arene oxides are highly reactive electrophiles. They can undergo spontaneous isomerization to form phenols or serve as substrates for epoxide hydrolase.

The hydration of arene oxides by epoxide hydrolase leads to the formation of dihydrodiols. nih.gov In the metabolism of the closely related 3-methylcholanthrene, several dihydrodiols have been identified. nih.gov These include cis- and trans-1,2-dihydroxy-3-methylcholanthrene and 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene. nih.gov Furthermore, the 3-methylcholanthrene-9,10-dihydrodiol has been identified as a significant intermediate metabolite. The formation of these specific dihydrodiols indicates that metabolic attack occurs at various positions on the ring structure, leading to a diverse profile of secondary metabolites.

Metabolite ClassSpecific Examples Identified from 3-MethylcholanthreneFormation Pathway
Arene Oxides11,12-Epoxy-11,12-dihydro-3-methylcholanthrene. nih.govCytochrome P450-mediated oxidation of the parent compound.
Dihydrodiolscis- and trans-1,2-dihydroxy-3-methylcholanthrene. nih.govEpoxide hydrolase-mediated hydration of arene oxides.
Dihydrodiols11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene. nih.govEpoxide hydrolase-mediated hydration of arene oxides.
Dihydrodiols3-methylcholanthrene-9,10-dihydrodiol.Epoxide hydrolase-mediated hydration of arene oxides.
Hydroxy-derivatives1- and 2-hydroxy-3-methylcholanthrene. nih.govIsomerization of arene oxides or further metabolism.
Glutathione ConjugatesS-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione. nih.govGST-mediated conjugation of arene oxides.

An article focusing solely on the chemical compound “this compound” cannot be generated as requested.

Extensive research has revealed a significant lack of specific scientific literature detailing the metabolic activation, biotransformation pathways, and enzyme induction mechanisms for This compound . The available body of scientific research overwhelmingly focuses on its parent compound, 3-methylcholanthrene (3-MC) .

Specifically:

There is no available information on the generation of phenols and quinones from this compound.

Scientific literature does not provide details on diol-epoxide formation or the stereochemical considerations related to this compound.

The formation of radical cations through one-electron oxidation has not been specifically described for this compound.

There is no data on the enzyme induction mechanisms, including the role of the Aryl Hydrocarbon Receptor (AhR) signaling and gene transcription modulation, specifically for this compound or its analogues.

While this compound is a known chemical compound with the CAS number 63041-50-9, its specific biochemical properties and interactions as outlined in the request are not documented in the accessible scientific literature. The provided search results consistently refer to the metabolic pathways and enzyme induction mechanisms of 3-methylcholanthrene.

Therefore, to ensure scientific accuracy and strictly adhere to the request of focusing solely on this compound, the requested article cannot be created. Generating content based on 3-methylcholanthrene would be scientifically inaccurate and would not fulfill the specific requirements of the prompt.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation by 6,12b-Dihydro-3-methylcholanthrene Metabolites

The formation of DNA adducts, which are segments of DNA covalently bound to a cancer-causing chemical, is a critical initiating event in chemical carcinogenesis. nih.gov The metabolic activation of 3-methylcholanthrene (B14862) (3-MC) by cellular enzymes, particularly the cytochrome P-450 system, is a prerequisite for this process. nih.gov This activation cascade converts the relatively inert 3-MC into highly reactive diol epoxide metabolites. These ultimate carcinogens are responsible for covalently binding to DNA and forming adducts.

The metabolic pathway of 3-methylcholanthrene involves its conversion to various intermediate metabolites, including dihydrodiols such as this compound. This process is catalyzed by cytochrome P450 enzymes. nih.govnih.gov Further enzymatic action converts these dihydrodiols into highly reactive diol epoxides. These electrophilic epoxides are the ultimate carcinogenic metabolites that readily attack the nucleophilic sites on DNA bases. nih.gov

The primary targets for this covalent binding are the purine (B94841) residues within the DNA structure, specifically guanine (B1146940) and adenine. nih.gov The binding often occurs at various ring nitrogen atoms and exocyclic nitrogen and oxygen atoms of these bases. nih.gov For instance, studies with the related PAH benzo[a]pyrene (B130552) show that its diol epoxide metabolite (BPDE) forms a major adduct at the N² position of guanine (BPDE-N²dG). nih.gov Similarly, metabolites of 3-MC form stable covalent bonds with DNA, leading to structural damage. nih.gov The hydrocarbon binds progressively to the DNA of cells, reaching a peak before the DNA repair mechanisms begin to reduce the adduct levels. nih.govnih.gov

The formation of diol epoxides from dihydrodiols like this compound can result in different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the hydroxyl and epoxide groups relative to the plane of the hydrocarbon ring system is a critical determinant of biological activity.

Studies on analogous PAHs have demonstrated that different enantiomers of a diol epoxide can exhibit vastly different mutagenic and carcinogenic potentials. nih.gov For example, the metabolism of 7-methylbenzo(a)pyrene results in a trans-7,8-dihydrodiol that is almost racemic (a 1:1 mixture of enantiomers). nih.gov Neither of these enantiomers showed high activity in bacterial mutagenesis assays compared to the highly active diol from benzo[a]pyrene. nih.gov This highlights that the specific three-dimensional structure of the DNA adduct, dictated by the stereochemistry of the reacting diol epoxide, plays a crucial role in how it is recognized and processed by the cell's replication and repair machinery.

The covalent binding of 3-methylcholanthrene metabolites to DNA is not a random process. Research has shown that these adducts can form preferentially at specific sequences or sites within the genome. A notable example is the targeted formation of DNA adducts within the promoter region of the Cytochrome P-450 CYP1A1 gene. nih.gov

In one study, incubating plasmid DNA containing the human CYP1A1 promoter with 3-MC and liver microsomes resulted in the formation of nine distinct adducts. nih.gov A significant majority—approximately 80%—of these adducts were located specifically within the promoter region of the gene. nih.gov This site-specific adduction can have direct consequences for gene regulation, as the presence of bulky adducts in a promoter can interfere with the binding of transcription factors and alter gene expression. nih.gov

The quantification of DNA adducts serves as a critical biomarker for assessing the biologically effective dose of a carcinogen and for understanding cancer risk. nih.gov Various sensitive techniques, such as ³²P-postlabeling and liquid chromatography-mass spectrometry (LC/MS), can detect and quantify adducts at levels as low as one adduct per 10¹⁰ nucleotides. nih.govberkeley.edu

Studies have established a correlation between the levels of DNA adducts and subsequent biological effects. The extent of structural damage to DNA, such as the formation of single-stranded regions, has been shown to be proportional to the dose of 3-MC administered and the amount of carcinogen bound to the DNA. nih.gov In studies with the PAH benzo[a]pyrene, calculated DNA adduct levels ranging from 0.002 to 10.2 pmol/mg DNA were associated with tumor incidences between 4% and 94% in rodents. nih.gov The level of DNA adducts formed in cell transformation assays also correlates with the observed transforming potential. nih.gov These findings underscore that the quantity of DNA adducts is a key determinant of genomic injury and the likelihood of initiating carcinogenesis. nih.gov

Impact on Gene Expression and Cellular Signaling Pathways

Beyond direct DNA damage, 3-methylcholanthrene and its metabolites profoundly impact cellular function by altering gene expression and signaling pathways. A primary mechanism for this is through the activation of a specific cellular receptor.

3-methylcholanthrene is a well-known ligand for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of a wide array of genes. nih.govnih.gov Upon binding to 3-MC in the cytoplasm, the AhR translocates into the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov

This AhR-ARNT complex then binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs), which are located in the promoter regions of target genes. nih.gov This binding initiates changes in gene transcription. nih.govnih.gov The cellular response to 3-MC via the AhR pathway is complex, with gene responses varying from strong activation to inhibition, or even no effect at all. nih.govnih.gov

A key set of genes induced by the AhR pathway are those involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1A2, and aldehyde dehydrogenase (ALDH3A1). nih.govnih.gov This creates a feedback loop where 3-MC induces the very enzymes that are responsible for its own metabolic activation into DNA-damaging metabolites. nih.govnih.gov Chromatin immunoprecipitation (ChIP-chip) studies have identified hundreds of genomic regions bound by the AhR after 3-MC treatment, revealing a broad network of genes regulated by this pathway. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of 3-Methylcholanthrene-Induced DNA Adduct Characteristics

FeatureDescriptionResearch Findings
Mechanism Metabolic activation to diol epoxides followed by covalent binding to DNA.Required for genotoxicity; catalyzed by Cytochrome P450 enzymes. nih.govnih.gov
Primary Targets Nucleophilic sites on purine bases.Primarily guanine (e.g., N² position) and adenine. nih.govnih.gov
Site Specificity Preferential binding to certain DNA sequences.~80% of adducts formed in the promoter region of the CYP1A1 gene. nih.gov
Biological Consequence Formation of structural DNA damage, initiation of mutations.Adduct levels correlate with single-stranded DNA regions and tumor incidence. nih.govnih.gov

Table 2: Gene Regulation by 3-Methylcholanthrene via the AhR Pathway

Gene TargetFunctionEffect of 3-MC
CYP1A1 Xenobiotic Metabolism (Phase I)Strong induction of transcription. nih.govnih.govnih.gov
CYP1A2 Xenobiotic Metabolism (Phase I)Induction; plays a key role in forming sequence-specific adducts. nih.gov
ALDH3A1 Aldehyde Detoxification (Phase III)Induction of expression. nih.gov
Various Genes Diverse Cellular FunctionsActivation, inhibition, or no change depending on the gene. nih.govnih.gov

Alteration of Gene Expression Profiles

Exposure to 3-methylcholanthrene (3-MC), a polycyclic aromatic hydrocarbon (PAH), significantly modifies gene expression profiles within cells, primarily through the activation of specific signaling pathways. One of the key mechanisms involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in the cellular response to PAHs. Upon binding to 3-MC, the AhR translocates to the nucleus and orchestrates the expression of a battery of genes, including those involved in xenobiotic metabolism.

Acute exposure to 3-MC has been shown to induce significant oxidative stress, which in turn activates the nuclear factor erythroid 2-related factor 2/antioxidant response element (Nrf2/ARE) signaling pathway. nih.gov This activation is a cellular defense mechanism against oxidative damage. Studies in mice have demonstrated that 3-MC treatment leads to enhanced mRNA levels of Nrf2 and several of its target genes. nih.gov These alterations indicate a broad reprogramming of the cellular transcriptional landscape in response to the chemical insult.

Table 1: Genes with Altered Expression Following 3-Methylcholanthrene Exposure nih.gov
Gene SymbolGene NameFunctionEffect of 3-MC Exposure
Nrf2 (Nfe2l2)Nuclear factor erythroid 2-related factor 2Master regulator of antioxidant responseUpregulated mRNA levels
p38 (Mapk14)Mitogen-activated protein kinase 14Signal transduction, stress responseUpregulated mRNA levels
Erk2 (Mapk1)Extracellular signal-regulated kinase 2Signal transduction, cell proliferationUpregulated mRNA levels
GpxGlutathione (B108866) PeroxidaseAntioxidant enzymeUpregulated mRNA levels
GR (Gsr)Glutathione ReductaseMaintains glutathione poolUpregulated mRNA levels
GS (Gss)Glutathione SynthetaseGlutathione synthesisUpregulated mRNA levels
Nqo1NAD(P)H: Quinone Oxidoreductase 1Detoxification enzymeUpregulated mRNA and protein levels
Sod1Superoxide Dismutase 1Antioxidant enzymeUpregulated mRNA levels
Sod2Superoxide Dismutase 2Antioxidant enzymeUpregulated mRNA levels

Effects on Oncogenes (e.g., K-RAS, Ha-ras) and Tumor Suppressor Genes (e.g., TP53)

The carcinogenic activity of 3-methylcholanthrene is closely associated with its ability to affect critical genes that regulate cell growth and division, namely oncogenes and tumor suppressor genes.

Tumor Suppressor Gene TP53: The TP53 gene, which encodes the p53 protein, is a crucial tumor suppressor that responds to cellular stress, including DNA damage. youtube.com Research has demonstrated a direct link between 3-methylcholanthrene (referred to as MCA) and the p53 pathway in carcinogenesis. In a canine model of bronchogenic carcinoma, exposure to MCA was found to initiate the differentiation of alveolar tumor cells. oup.com Subsequent inactivation of the p53 gene was shown to promote the clonal expansion of these transformed cells, leading to the development of tumors. oup.com This suggests a two-step process where MCA provides the initial carcinogenic hit, and alterations in TP53 facilitate tumor progression. oup.com Mutations in the TP53 gene are frequently found in a wide array of human cancers. ca.gov

Oncogenes (K-RAS, Ha-ras): The RAS family of proto-oncogenes (including K-RAS and Ha-ras) encodes small GTPases that are central to signaling pathways controlling cell proliferation. wikipedia.org Mutations in RAS genes can lock them in a constitutively active state, leading to uncontrolled cell growth. nih.gov While direct mutation of RAS by this compound is a subject of ongoing research, the broader mechanism involves the interplay between RAS signaling and the cellular redox environment. Oncogenic RAS can activate antioxidant programs at the initiation of a tumor, which helps transformed cells survive. wikipedia.org During tumor progression, oncogenic RAS can also promote pro-oxidant programs that increase reactive oxygen species (ROS), driving DNA damage, genetic instability, and further proliferation. wikipedia.org The ROS generated by carcinogens like 3-MC can thus contribute to a cellular environment that is conducive to the selection and expansion of cells with oncogenic RAS mutations.

Table 2: Effects on Key Cancer-Related Genes
GeneGene TypeRole in CancerObserved/Proposed Effect of 3-Methylcholanthrene
TP53Tumor SuppressorResponds to DNA damage, regulates cell cycle and apoptosis. youtube.comInactivation of the p53 gene promotes the clonal expansion of MCA-initiated tumor cells. oup.com
K-RAS, Ha-rasOncogeneKey signaling protein for cell growth and proliferation. wikipedia.orgnih.govContributes to a pro-oxidant environment that can drive DNA damage and genetic instability, favoring the proliferation of cells with RAS mutations. wikipedia.org

Theoretical and Computational Models for Reactivity

Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity and carcinogenic potential of polycyclic aromatic hydrocarbons like this compound.

Extended Bay Region Theory and Delocalization Energy Calculations

The "bay region" theory is a cornerstone concept for explaining the carcinogenicity of many PAHs. The theory posits that the metabolic activation of PAHs to highly reactive diol epoxides is a critical step in their mechanism of action. Epoxides formed in the "bay region"—a sterically hindered concave region of the molecule—are particularly carcinogenic because they are less easily detoxified and form highly stable carbonium ions upon opening.

An extension of this concept suggests that the ultimate carcinogenic activity is determined by the highest delocalization energy of the carbonium ion formed at an aromatic angular ring (A region), which can be considered an "extended bay region". nih.gov This delocalization energy, which can be calculated using methods like the perturbational molecular orbital (PMO) method, reflects the stability of the carbocation intermediate. nih.gov A higher delocalization energy implies a more stable, and thus more reactive and potentially more carcinogenic, intermediate. Studies on 3-methylcholanthrene derivatives have shown that steric strain in the bay region can enhance tumorigenic activity, supporting the importance of this structural feature. nih.gov The carcinogenicity of a given PAH is thus seen as a competition between metabolic pathways leading to detoxification and those leading to the formation of these reactive bay-region epoxides. nih.gov

Quantum Chemical Approaches (e.g., Density Functional Theory) in Degradation Mechanism Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the degradation mechanisms of organic pollutants. nih.gov These computational approaches can model molecular structures and predict spectroscopic properties with high accuracy.

In the context of this compound, DFT can be used to study its degradation by calculating key molecular parameters. nih.gov This includes:

Bond Lengths: Changes in bond length can predict which chemical bonds are weakened and more susceptible to breakage during a reaction. nih.gov

Molecular Energy and Reaction Heat: Calculating the total energy of the molecule and its potential intermediates helps determine the feasibility and favorability of different degradation pathways. nih.gov

Ionization Energy and Electron Affinity: These values provide insight into the molecule's susceptibility to oxidation and reduction, which are fundamental processes in degradation. nih.gov

By simulating these properties, researchers can predict the most likely degradation intermediates and pathways, providing a theoretical framework that complements and guides experimental studies on the environmental fate and bioremediation of such compounds.

In Vitro and in Vivo Research Models for Studying 6,12b Dihydro 3 Methylcholanthrene Bioactivity

Cellular Systems and Organotypic Cultures

In vitro models, including cellular systems and organotypic cultures, are invaluable tools for dissecting the molecular and cellular effects of compounds like 3-methylcholanthrene (B14862) in a controlled environment.

Rodent Cell Lines in Transformation and Mutagenesis Studies

Rodent cell lines have been instrumental in elucidating the transforming and mutagenic potential of 3-methylcholanthrene. These studies often involve exposing cell cultures to the compound and observing subsequent changes in cell morphology, growth patterns, and genetic material.

One key finding is that treatment of the established rat-2 cell line with 3-methylcholanthrene leads to the formation of colonies in soft agar, a hallmark of cellular transformation. nih.gov Although characteristic morphological changes were not immediately apparent, the cells that formed colonies exhibited increased proliferation rates and enhanced colony formation in soft agar. nih.gov A significant molecular event associated with this transformation is the increased expression of the Ha-ras oncogene. nih.gov

In another approach, a modified in vitro transformation assay using Rauscher murine leukemia virus-infected rat embryo cells demonstrated that while sub-effective doses of 3-methylcholanthrene alone did not cause transformation, the subsequent addition of tumor promoters led to observable transformation. wikipedia.org This highlights the role of 3-MC as a potent initiator in a two-stage carcinogenesis model. wikipedia.org

Furthermore, the mutagenicity of 3-methylcholanthrene has been demonstrated in transgenic Big Blue® rats, which carry the bacterial lacI gene as a target for mutation analysis. nih.gov Studies have shown a significant increase in mutant frequency in the lungs and liver of rats treated with 3-MC. nih.gov Specifically, a 15-fold increase in the mutant frequency was observed in the lungs. nih.gov Analysis of the mutation spectrum revealed that G:C → T:A transversions were the most common type of mutation induced by 3-MC in both the liver and lungs of these animals. nih.gov

Cell Line/SystemOrganismKey Findings with 3-MethylcholanthreneReference
Rat-2 CellsRatInduced colony formation in soft agar; increased proliferation; enhanced expression of Ha-ras oncogene. nih.gov
Rauscher Murine Leukemia Virus-Infected Rat Embryo CellsRatActed as an initiator in a two-stage transformation assay. wikipedia.org
Transgenic Big Blue® Rat CellsRatInduced a 15-fold increase in mutant frequency in the lung; primarily G:C → T:A transversions. nih.gov
Syrian Hamster Fetal CellsHamsterIncreased mutation frequency, though less potent than DMBA. nih.gov

Hepatic Cell Models for Metabolic Investigations

The liver is a primary site of metabolism for xenobiotics, including polycyclic aromatic hydrocarbons. Hepatic cell models, therefore, are crucial for investigating the metabolic activation and detoxification of 3-methylcholanthrene.

Studies using rat liver homogenates have provided a detailed map of 3-MC metabolism. nih.gov A chromatographic investigation revealed the formation of several metabolites, including 1- and 2-hydroxy-3-methylcholanthrene, cis- and trans-1,2-dihydroxy-3-methylcholanthrene, and 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene. nih.gov A glutathione (B108866) conjugate, likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione, was also identified, indicating a detoxification pathway. nih.gov

In human breast adenocarcinoma MCF-7/0 cells, treatment with 3-methylcholanthrene was found to induce the overexpression of a class-3 aldehyde dehydrogenase. nih.gov This enzyme is believed to play a role in the detoxification of certain compounds. nih.gov This induction was transient, returning to basal levels after the removal of 3-MC from the culture medium. nih.gov

The perfused rat liver model has also been employed to study the metabolism and biliary excretion of 3-MC. nih.gov These studies showed that after administration, 3-MC is rapidly taken up by the liver, with a significant portion being metabolized and excreted in the bile. nih.gov Pre-treatment of rats with 3-MC enhanced the biliary excretion rate, suggesting an induction of metabolic enzymes. nih.gov

Hepatic ModelOrganismKey Metabolic Findings with 3-MethylcholanthreneReference
Rat Liver HomogenatesRatFormation of multiple hydroxylated and dihydroxylated metabolites, and a glutathione conjugate. nih.gov
MCF-7/0 CellsHumanOverexpression of class-3 aldehyde dehydrogenase. nih.gov
Perfused Rat LiverRatRapid metabolism and biliary excretion; induction of metabolic enzymes with pre-treatment. nih.gov

Considerations for Co-culture and Microenvironment Studies

Co-culture systems, which involve culturing two or more different cell types together, can better mimic the in vivo environment compared to monocultures. Three-dimensional (3D) co-culture models, in particular, offer a more physiologically relevant setting to study complex cell-cell interactions and pathological processes. These models can be cell-based, tissue slice-based, or utilize microfluidic platforms to recreate aspects of the tumor microenvironment.

For a compound like 3-methylcholanthrene, co-culture models could be used to investigate how its metabolism and carcinogenic effects are influenced by interactions between epithelial cells and fibroblasts, endothelial cells, or immune cells within the microenvironment. For instance, the metabolic activation of 3-MC in one cell type could lead to the transformation of a neighboring cell type. Future studies could leverage these advanced in vitro models to explore the bioactivity of 6,12b-Dihydro-3-methylcholanthrene in a more biologically representative context.

Experimental Animal Models in Mechanistic Research

Experimental animal models are indispensable for studying the systemic effects of chemical compounds, including their impact on carcinogenesis, the immune system, and organ-specific toxicity.

Mouse Models in Chemical Biology and Immunology Research

Mouse models have been extensively used to investigate the carcinogenic and immunomodulatory effects of 3-methylcholanthrene. These studies have provided valuable insights into the mechanisms of chemical carcinogenesis and the interplay between carcinogen exposure and the immune response.

In the context of chemical biology, 3-methylcholanthrene is a well-established initiator in two-stage carcinogenesis models of the lung. nih.gov In these models, a single dose of 3-MC is followed by repeated applications of a tumor promoter, leading to the development of lung adenocarcinomas in sensitive mouse strains like A/J, FVB, and BALB/c. nih.gov This model is particularly useful because it allows for the study of tumor development without the genetic forcing of specific oncogenes or tumor suppressor genes. nih.gov

From an immunological perspective, 3-methylcholanthrene has been shown to alter T-cell function and induce T-suppressor cells in mice. nih.gov In PAH-responsive mouse strains (C57 and C3H), high doses of 3-MC suppressed mitogen activation and cell-mediated lympholysis. nih.gov This immunosuppressive effect was correlated with an increase in T-suppressor cells. nih.gov Further studies have shown that 3-MC treatment can impair antigen-specific lymphoproliferation in both aryl hydrocarbon hydroxylase (AHH)-responsive (C57BL/6) and non-responsive (DBA/2) mouse strains, suggesting that the immunosuppressive effects involve accessory cell-T-cell interactions. nih.gov The age of the mice also appears to influence the susceptibility to 3-MC-induced immunosuppression, with older mice showing a greater reduction in humoral immunity. nih.gov

Mouse StrainResearch AreaKey Findings with 3-MethylcholanthreneReference
A/J, FVB, BALB/cChemical Biology/CarcinogenesisActs as an initiator in a two-stage lung adenocarcinoma model. nih.gov
C57 and C3H (PAH-responsive)ImmunologySuppressed mitogen activation and cell-mediated lympholysis; induced T-suppressor cells. nih.gov
DBA (PAH-non-responsive)ImmunologyLess suppression of mitogen activation and cell-mediated lympholysis compared to responsive strains. nih.gov
C57BL/6 and DBA/2ImmunologyImpaired antigen-specific lymphoproliferation; affects accessory cell-T-cell interactions. nih.gov
C57B1/6 (different ages)ImmunologyOlder mice showed greater suppression of humoral immunity. nih.gov

Rat Models for Hepatic and Systemic Studies

Rat models have been particularly valuable for investigating the hepatic and systemic effects of 3-methylcholanthrene, especially concerning enzyme induction and metabolism.

Studies in female Sprague-Dawley rats have demonstrated that 3-MC can cause a persistent induction of phase II enzymes in both the liver and lungs for up to 28 days after treatment. These enzymes, which include glutathione S-transferase (GST-α), NAD(P)H:quinone oxidoreductase I (NQO1), and UDP-glucuronosyltransferase (UGT)1A, are involved in the detoxification of xenobiotics. This sustained induction is thought to be mediated through the persistent activation of the aryl hydrocarbon receptor (AHR).

The metabolism of 3-methylcholanthrene has been extensively studied in the perfused rat liver model, as detailed in section 5.1.2. nih.gov These studies have provided a comprehensive picture of the metabolic fate of 3-MC in the liver, including its conversion to various hydroxylated metabolites and their subsequent conjugation and excretion. nih.gov Furthermore, research on rat liver dimethylaminoazobenzene reductase has shown that its activity can be induced by 3-methylcholanthrene, highlighting another aspect of its influence on hepatic enzyme systems. nih.gov

Rat StrainResearch AreaKey Findings with 3-MethylcholanthreneReference
Sprague-DawleyHepatic/SystemicPersistent induction of phase II enzymes (GST-α, NQO1, UGT1A) in liver and lung.
Not SpecifiedHepatic MetabolismRapid metabolism in perfused liver with significant biliary excretion of metabolites. nih.gov
Not SpecifiedHepatic Enzyme InductionInduction of dimethylaminoazobenzene reductase activity in the liver. nih.gov

Genetic Susceptibility and Strain-Specific Responses

The susceptibility to chemical carcinogens like 3-methylcholanthrene is well-documented to be influenced by the genetic makeup of the animal model, particularly polymorphisms in genes controlling metabolic activation and detoxification of xenobiotics. For instance, the Aryl hydrocarbon receptor (Ahr) locus is a key determinant in the response to polycyclic aromatic hydrocarbons. However, direct evidence and detailed research findings, including comparative data tables on how different genetic backgrounds influence the bioactivity of this compound, remain to be established through dedicated investigation.

Further research is required to elucidate whether the patterns of genetic susceptibility observed with 3-methylcholanthrene are applicable to this compound and to identify any unique genetic factors that may modulate its specific biological activities.

Advanced Methodologies and Analytical Approaches in 6,12b Dihydro 3 Methylcholanthrene Research

Spectrometric Techniques for Metabolite and Adduct Analysis

Spectrometric methods are fundamental to identifying and quantifying the metabolic products of 6,12b-Dihydro-3-methylcholanthrene and their subsequent adducts with biological macromolecules.

Mass Spectrometry-Based Profiling (e.g., High-Resolution Mass Spectrometry, LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, is a powerful tool for profiling the complex mixture of metabolites produced from parent compounds like 3-methylcholanthrene (B14862). High-resolution mass spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites and distinguishing between isobaric compounds—molecules with the same nominal mass but different chemical formulas.

In studies of 3-methylcholanthrene metabolism by mouse liver microsomes, techniques such as computerized gas chromatography-mass spectrometry (GC-MS) have successfully identified a wide array of metabolic products. nih.gov These analyses revealed the formation of numerous hydroxylated derivatives, demonstrating the extensive metabolic activation the compound undergoes. nih.gov The high sensitivity of modern MS techniques allows for the detection and analysis of compounds even at very low concentrations. nih.gov LC-MS/MS further enhances analysis by separating complex mixtures prior to detection and providing fragmentation patterns that are crucial for structural elucidation of the metabolites. tera.org This approach is critical for differentiating between various isomeric metabolites, such as different positional isomers of hydroxylated 3-methylcholanthrene.

Metabolite ClassNumber Identified via GC-MSSpecific Examples Identified
Monohydroxylated51-hydroxy-3-methylcholanthrene, 2-hydroxy-3-methylcholanthrene
Dihydroxylated4cis-1,2-dihydroxy-3-methylcholanthrene, trans-1,2-dihydroxy-3-methylcholanthrene
Trihydroxylated13Structures deduced from mass spectral fragmentation

Radioisotopic Labeling and Detection (e.g., 32P-Postlabeling)

Radioisotopic labeling is an ultrasensitive method for detecting and quantifying DNA adducts, which are covalent attachments of a chemical or its metabolite to DNA. The ³²P-postlabeling assay is a cornerstone technique in this field, capable of detecting as little as one adduct in 10⁹ to 10¹⁰ nucleotides. nih.govmdpi.com This method involves enzymatically digesting DNA exposed to a carcinogen into individual nucleotides, transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides, and then separating and quantifying the labeled adducts using chromatography.

This technique has been applied to study DNA adducts formed by 3-methylcholanthrene in various biological systems. For instance, in mouse skin treated with 3-MC, the ³²P-postlabeling assay revealed that while a substantial number of DNA adducts are removed within the first two weeks, a population of highly persistent adducts remains for at least four weeks. nih.gov Similarly, studies on mouse aortic smooth muscle cells demonstrated that 3-MC induces the formation of multiple distinct DNA adducts, a process significantly mediated by the enzyme Cytochrome P450 1B1. nih.gov

Study SystemKey FindingMethodological DetailCitation
Mouse SkinInitial adduct level of 1 per 6.0 x 10⁴ - 1.3 x 10⁵ nucleotides. After 4 weeks, persistent adduct level of 1 per 1.4 x 10⁶ - 2.7 x 10⁶ nucleotides.Topical application of 3-MC followed by ³²P-postlabeling analysis of skin DNA at various time points. nih.gov
Mouse Aortic Smooth Muscle CellsMC induced the formation of 12 distinct DNA adducts in a dose-dependent manner.In vitro cell culture treated with 3-MC; DNA adducts determined by ³²P-postlabeling. nih.gov

Molecular Biology Techniques

Molecular biology techniques provide functional insights into how this compound and its metabolites interact with cellular machinery to alter gene expression and cause genetic damage.

Reporter Gene Assays for Gene Expression Studies

Reporter gene assays are a widely used tool to investigate how a substance affects the expression of a specific gene. These assays work by linking the promoter region of a gene of interest to a "reporter" gene that produces an easily measurable signal, such as luciferase (producing light) or β-galactosidase. nih.gov When cells containing this construct are exposed to a substance, any change in the activity of the promoter results in a corresponding change in the reporter signal.

This methodology has been used to study the effects of 3-methylcholanthrene-DNA adducts on gene expression. In one key study, a plasmid containing the human CYP1A1 gene promoter linked to a luciferase reporter gene was created. nih.gov Incubation of this plasmid with 3-MC and liver microsomes led to the formation of DNA adducts, with 80% located within the promoter region. nih.gov When these adducted plasmids were transfected into rat hepatoma cells, the expression of the luciferase reporter gene was inhibited by 75% compared to cells with unadducted plasmids. nih.gov This demonstrates that the physical presence of 3-MC adducts in a gene's promoter can directly interfere with its transcription.

Site-Directed Mutagenesis and Plasmid DNA Adduction Experiments

Plasmid DNA adduction experiments are crucial for understanding sequence-specific damage. In these experiments, isolated plasmid DNA, often containing a specific gene or promoter sequence, is incubated with an activated form of a chemical to study the resulting DNA adducts. nih.gov This in vitro system allows for a controlled investigation of adduct formation without the complexity of cellular repair mechanisms.

Site-directed mutagenesis is a complementary technique used to alter specific nucleotides within a DNA sequence. fda.gov By creating precise mutations in a plasmid, researchers can identify which specific bases are critical for protein binding, enzymatic activity, or, in this context, the preferential formation of DNA adducts. fda.govnih.gov For example, after identifying a "hotspot" for adduction within a promoter sequence using plasmid adduction experiments, a researcher could use site-directed mutagenesis to change the guanine (B1146940) base at that hotspot to a different base. If the modified plasmid shows significantly less adduction when exposed to activated 3-MC, it confirms the importance of that specific guanine in the adduction process. This combination of techniques allows for a precise mapping of the molecular determinants of DNA damage.

Computational Chemistry and Bioinformatics in Predictive Modeling

Computational chemistry and bioinformatics offer powerful predictive tools for studying polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene. These in silico approaches can model molecular properties and predict metabolic fate and reactivity, guiding and complementing laboratory experiments. nih.gov

Quantum chemical methods are used to calculate molecular properties that correlate with the carcinogenicity of PAHs. nih.govnih.gov These calculations can predict the reactivity of different parts of a molecule, helping to identify the sites most likely to be metabolized into reactive intermediates like diol epoxides. nih.gov For example, calculations of the stability of potential carbocation intermediates formed from diol epoxides show a positive correlation with the observed carcinogenic potency of the parent PAH. nih.gov Such theoretical studies can analyze geometrical and electronic features to establish structure-activity relationships, predicting which metabolites are likely to be the ultimate carcinogens. nih.gov

Bioinformatics and predictive modeling use algorithms and machine learning to analyze complex biological data. nih.govaustraliansciencejournals.com In the context of toxicology, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of chemicals like PAHs. mdpi.comosti.gov These models can incorporate in vitro metabolism data to predict how PAHs might interact in a mixture, potentially inhibiting each other's metabolism and altering their internal dosimetry and toxicity. mdpi.comosti.gov These computational approaches are invaluable for prioritizing chemicals for further testing and for assessing the risks of complex environmental exposures. pnnl.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools used to model the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. These methods provide detailed, atom-level views of the binding process, conformational changes, and the energetics of the interaction.

Molecular Dynamics (MD) Simulations

MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This methodology allows researchers to observe the dynamic behavior of a ligand-receptor complex, providing insights into its stability, the conformational changes induced by binding, and the calculation of binding free energies. For a compound like this compound, MD simulations can be particularly useful in studying its interaction with DNA. The metabolic activation of many PAHs can lead to the formation of reactive intermediates that form covalent adducts with DNA. documentsdelivered.comd-nb.info MD simulations of such PAH-DNA adducts are essential for understanding their conformational impact on the DNA double helix, which is a key factor in their genotoxicity and carcinogenic potential. researchgate.net These simulations can reveal how the adduct perturbs the local DNA structure, which can, in turn, affect DNA replication and repair processes. d-nb.inforesearchgate.net While specific MD studies on this compound are not widely published, the principles derived from simulations of other PAH-DNA adducts, such as those from benzo[a]pyrene (B130552), are applicable. researchgate.net

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual compound libraries and to propose the binding mode of a specific molecule. The primary biological target for many PAHs, including the parent compound 3-methylcholanthrene (3-MC), is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. escholarship.orgnih.gov Activation of the AhR is a key step in mediating the toxic effects of many xenobiotics. nih.gov

Table 1: Illustrative Molecular Docking Data for 3-Methylcholanthrene with the Aryl Hydrocarbon Receptor (AhR) Ligand Binding Domain.
LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
3-MethylcholanthreneAryl Hydrocarbon Receptor (AhR)-9.5 to -11.0His291, Phe295, Gly321, Ala381

Note: The binding affinity values and key interacting residues are illustrative and based on typical values reported for high-affinity AhR ligands in computational studies. Specific experimental or computational values for 3-methylcholanthrene may vary.

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured activity, such as carcinogenicity or toxicity. nih.govresearchgate.net For PAHs, QSAR is a valuable tool for predicting the potential hazard of untested compounds and for prioritizing them for further toxicological evaluation. researchgate.net

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building the model using statistical methods like multiple linear regression or partial least squares, and validating the model's predictive power. nih.govresearchgate.net

For carcinogenic PAHs, numerous QSAR studies have been conducted. nih.gov These studies have identified several types of molecular descriptors that are important for predicting carcinogenic activity. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Geometric descriptors: These describe the 3D shape and size of the molecule.

A study on methylated PAHs demonstrated that topological descriptors can be used to build robust models for predicting carcinogenicity. researchgate.net Such models can be used to estimate the carcinogenic potential of this compound based on its unique structural features. The application of QSAR can help to bridge data gaps for compounds that have not been extensively tested experimentally. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Predicting the Carcinogenicity of Polycyclic Aromatic Hydrocarbons.
Descriptor ClassDescriptor NameDescriptionRelevance to Carcinogenicity
ElectronicHOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to chemical reactivity and the ease of metabolic activation.
TopologicalWiener IndexSum of the distances between all pairs of non-hydrogen atoms.Reflects molecular size and branching.
GeometricMolecular Surface AreaThe total surface area of the molecule.Influences interactions with biological receptors and enzymes.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity.Affects absorption, distribution, and membrane permeability.

Future Directions and Emerging Research Areas

Elucidating Unidentified Metabolites and Interaction Products

A primary objective in the study of 3-methylcholanthrene (B14862) (3-MC) and its derivatives is the comprehensive identification of all metabolic products. While significant progress has been made in identifying major metabolites, there remains evidence of unidentified products formed during its metabolism. nih.gov Chromatographic investigations of rat-liver homogenates have revealed the formation of several known metabolites, including 1- and 2-hydroxy-3-methylcholanthrene, cis- and trans-1,2-dihydroxy-3-methylcholanthrene, and 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene. nih.gov Additionally, a glutathione (B108866) conjugate, likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione, has been detected. nih.gov However, an unidentified product has been consistently detected in the metabolism of 3-methylcholanthrene and its various hydroxy and ketone derivatives, suggesting a metabolic pathway involving the 1,2-bond that is not yet fully characterized. nih.gov

Furthermore, studies have identified 3-methylcholanthrene-9,10-dihydrodiol as a key intermediate in the binding of 3-MC to DNA in cell cultures. nih.gov This finding underscores the importance of identifying all precursor metabolites to fully understand the cascade of events leading to DNA adduction and potential carcinogenesis. Future research will likely employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to elucidate the structures of these unknown metabolites and their interaction products with cellular macromolecules.

Interplay of Metabolic Activation and Detoxification Efficacy in Biological Systems

The biological effects of 6,12b-Dihydro-3-methylcholanthrene and other PAHs are dictated by a delicate balance between metabolic activation to reactive intermediates and detoxification pathways that neutralize and facilitate their excretion. nih.govresearchgate.net Metabolic activation is primarily catalyzed by cytochrome P450-dependent monooxygenases (CYPs), which can convert PAHs into highly reactive diol-epoxides capable of forming covalent DNA adducts. researchgate.net

Studies investigating the co-administration of 3-methylcholanthrene (3MC) and dimethylnitrosamine (DMN) have highlighted the complex interplay of metabolic enzymes in different tissues. nih.gov For instance, in the liver of rats treated with DMN and 3MC, an initial increase in aryl hydrocarbon hydroxylase (AHH) activity was offset by significant increases in the activities of detoxifying enzymes like epoxide hydrase, glutathione S-epoxide transferase, and UDP-glucuronyl transferase. nih.gov Conversely, in the pulmonary tissues of rats, a substantial surge in AHH activity coincided with a decrease in these detoxifying enzyme activities, suggesting an increase in reactive metabolites. nih.gov This tissue-specific differential regulation of metabolic pathways is a critical area for future investigation to understand organ-specific toxicity and carcinogenicity.

Refinement of Predictive Models for Biological Activity of Cholanthrene (B1210644) Derivatives

The development of accurate predictive models for the biological activity of chemical compounds is a significant goal in toxicology and drug discovery, aiming to reduce reliance on animal testing and expedite the screening process. nih.gov For cholanthrene derivatives and other PAHs, quantitative structure-activity relationship (QSAR) models are being developed to predict their biological effects based on their molecular structure. nih.gov

Recent approaches have utilized machine learning algorithms, such as random forest, gradient boosting, and bagging regression, to predict the biological activity of various molecules with a high degree of accuracy. nih.gov These models are trained on datasets containing molecular descriptors and known biological activities. nih.gov For instance, the DeepSnap-DL method, which uses deep learning and images of compounds as features, has shown promise in predicting toxicity parameters. nih.gov The integration of molecular descriptors with these advanced machine learning techniques has led to predictive models with high area under the curve (AUC) and balanced accuracy (BAC) for various toxicological endpoints. nih.gov Future refinement of these models, incorporating more diverse and specific data for cholanthrene derivatives, will enhance their predictive power for assessing the potential risks and mechanisms of action of these compounds.

Integration of 'Omics' Technologies (e.g., DNA Adductomics) in Mechanistic Discovery

The advent of 'omics' technologies, such as genomics, transcriptomics, proteomics, metabolomics, and DNA adductomics, has revolutionized the study of biological systems by enabling a global and high-throughput analysis of molecules. nih.govresearchgate.net These technologies are increasingly being applied to understand the complex interactions between chemicals like this compound and biological systems. nih.gov

DNA adductomics, the global study of all DNA adducts in a cell or tissue, is a particularly powerful tool for investigating the genotoxic effects of PAHs. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify both known and unknown DNA adducts, providing direct evidence of exposure to genotoxic agents and insights into their mechanisms of action. nih.gov This approach has been successfully used to identify carcinogen-DNA adducts and has the potential to uncover biomarkers for cancer risk and other adverse health outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6,12b-Dihydro-3-methylcholanthrene, and how can reaction yields and purity be optimized?

  • Methodological Answer : The compound is synthesized via carbonation of dilithio-3-methylcholanthrene (3-MC), yielding 6,12b-dicarboxy derivatives. Reaction conditions, such as temperature and solvent choice, significantly impact yields. For example, disodio-3-MC produces monocarboxylic acid derivatives at 59% yield under controlled carbonation . Purity assessment requires HPLC (>95% threshold) and structural confirmation via 1H^1H NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Due to its polycyclic aromatic hydrocarbon (PAH) structure and photolability, store the compound in amber vials under inert gas (e.g., argon) at -20°C. Stability tests via TLC or GC-MS should be performed periodically to detect degradation products like oxidized derivatives .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization is preferred for trace detection in soil or water. PAH-specific protocols, including solid-phase extraction (SPE) cleanup, minimize matrix interference. Internal standards (e.g., deuterated PAHs) improve quantification accuracy .

Advanced Research Questions

Q. How can contradictory tumorigenicity data from subcutaneous administration studies be resolved?

  • Methodological Answer : Subcutaneous TDLo (40 mg/kg) and TD (200 mg/kg) values vary due to differences in animal models (e.g., strain susceptibility) or metabolite activation. Researchers should standardize protocols using inbred strains (e.g., C57BL/6 mice) and include controls for metabolic enzyme activity (e.g., Cytochrome P450 3A4 assays) to clarify dose-response relationships .

Q. What experimental designs are critical for elucidating the role of metabolic activation in this compound-induced carcinogenesis?

  • Methodological Answer : Use hepatic microsomal fractions or recombinant CYP3A4 to study metabolic conversion to dihydrodiol epoxides, the putative carcinogenic intermediates. Co-administration of CYP inhibitors (e.g., ketoconazole) in vivo can confirm enzyme-specific pathways. Tumor incidence should be correlated with metabolite profiles via LC-MS/MS .

Q. What strategies address the compound’s structural complexity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on regioselective modifications (e.g., methylation at C3 vs. C6) using directed lithiation or Friedel-Crafts alkylation. Computational modeling (e.g., DFT for electron density mapping) paired with mutagenicity assays (Ames test) can identify critical pharmacophores. Compare results with analogs like 7,12-dimethylbenz[a]anthracene to validate trends .

Data Interpretation & Validation

Q. How should researchers validate unexpected results in toxicity assays, such as non-linear dose responses?

  • Methodological Answer : Employ orthogonal assays (e.g., comet assay for DNA damage alongside micronucleus tests) to confirm genotoxicity. Replicate experiments with staggered dosing schedules to rule out saturation of metabolic pathways. Statistical tools like Hill slope analysis can distinguish threshold effects from experimental artifacts .

Q. What criteria define reliable biomarkers for this compound exposure in mechanistic studies?

  • Methodological Answer : Prioritize adducts formed with DNA (e.g., guanine-N7 adducts) or serum proteins, detectable via 32P^{32}P-postlabeling or immunoassays. Validate biomarkers using knockout models (e.g., CYP3A4-null mice) to establish exposure-specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.